![molecular formula C13H20N2O2 B7942088 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942088.png)
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a cyclobutanecarbonyl group and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-ulcer and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Oxa-2-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.
4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one: Investigated for its potential in treating Alzheimer’s disease.
Uniqueness
8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its cyclobutanecarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.
Properties
IUPAC Name |
8-(cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-8-13(9-14-11)4-6-15(7-5-13)12(17)10-2-1-3-10/h10H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMHLQZGIWQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(CC2)CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942009.png)
![(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942013.png)
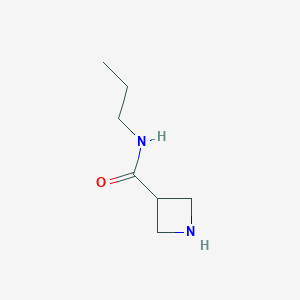
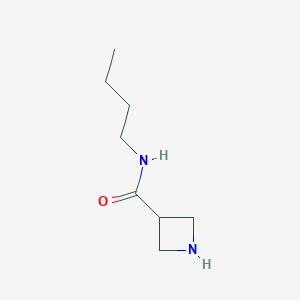
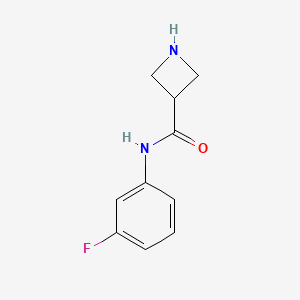
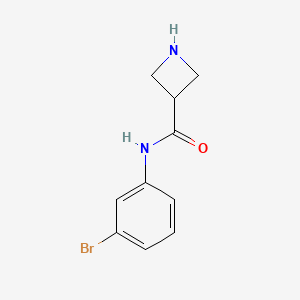
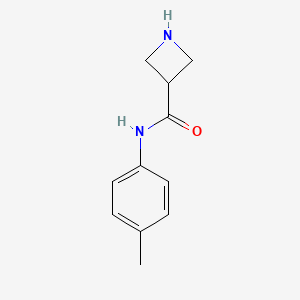
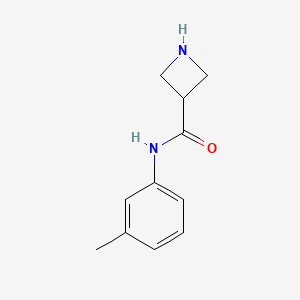
![8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942080.png)
![8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942085.png)
![8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942094.png)
![8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942102.png)
![8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942105.png)
![8-(4-Methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942109.png)
